molecular formula C12H11LiN2O3 B2486942 Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate CAS No. 2243504-89-2

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate

Cat. No.: B2486942
CAS No.: 2243504-89-2
M. Wt: 238.17
InChI Key: UFZFQDOJVRXPGE-UHFFFAOYSA-M
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Description

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate is a lithium salt of a substituted imidazole-2-carboxylic acid derivative. Its structure features a 4-methoxybenzyl group attached to the nitrogen atom of the imidazole ring, with a carboxylate group at the 2-position neutralized by lithium.

Properties

IUPAC Name

lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.Li/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZFQDOJVRXPGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Analysis

Multi-Step Synthesis via Carboxylic Acid Intermediate

The most robust method for synthesizing lithium 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate involves a four-step process adapted from patent CN104016925B:

  • Benzylation of 2-Alkylimidazole :

    • Reactants : 2-Alkylimidazole (R1 = methyl, ethyl) reacts with benzyl halide (BnX) in the presence of a base (e.g., potassium carbonate).
    • Conditions : Polar aprotic solvent (e.g., DMF), 60–80°C, 12–24 hours.
    • Outcome : Generates a mixture of positional isomers (1-benzyl-2-alkylimidazole and 3-benzyl-2-alkylimidazole).
  • Formylation with Halogenated Formate :

    • Reactants : Isomer mixture reacts with halogen-substituted formate (XCOOR2, where R2 = C1–C6 alkyl).
    • Conditions : Base (e.g., sodium hydride), tetrahydrofuran (THF), 0–25°C, 4–8 hours.
    • Outcome : Introduces a carboxylate ester group at the imidazole 2-position.
  • Hydrogenation for Debenzylation :

    • Catalyst : Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm).
    • Conditions : Ethanol, 25–50°C, 6–12 hours.
    • Outcome : Removes the benzyl group while retaining the carboxylate ester.
  • Hydrolysis and Lithium Salt Formation :

    • Reactants : Ester intermediate treated with aqueous lithium hydroxide.
    • Conditions : Methanol/water mixture, reflux (65–80°C), 2–4 hours.
    • Outcome : Yields lithium 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate after solvent removal.
Key Advantages:
  • High regioselectivity due to benzyl group directing effects.
  • Scalable to industrial production with >80% yield per step.

One-Pot Synthesis Approaches

Patent CN102952078A describes a streamlined one-step method for alkyl imidazole carboxylate ionic liquids, adaptable for lithium salts:

  • Reactant Assembly :

    • Primary Amine : 4-Methoxybenzylamine (R1NH2).
    • Dicarbonyl Component : Glyoxal (R4COH, R4 = H).
    • Carboxylic Ammonium Salt : Lithium carbonate or lithium acetate.
  • Reaction Conditions :

    • Solvent : Ethanol/water (3:1 v/v).
    • Temperature : Reflux (78°C), 8–16 hours.
    • Workup : Solvent evaporation followed by washing with diethyl ether.
Key Advantages:
  • Eliminates intermediate purification steps.
  • Suitable for rapid small-scale synthesis (60–70% yield).

Reaction Conditions and Optimization

Solvent Systems

  • Multi-Step Synthesis : DMF and THF enhance solubility of intermediates, while ethanol facilitates hydrogenation.
  • One-Pot Synthesis : Ethanol/water mixtures balance reactivity and solubility for imidazole ring formation.

Temperature and Catalysis

  • Benzylation : Elevated temperatures (60–80°C) accelerate alkylation but require strict moisture control.
  • Hydrogenation : Mild temperatures (25–50°C) prevent over-reduction of the imidazole ring.

Lithium Incorporation

  • Neutralization of the carboxylic acid with lithium hydroxide in methanol/water ensures complete salt formation. Excess LiOH (1.2 equivalents) maximizes yield.

Industrial Production Methods

Continuous Flow Reactors

  • Multi-Step Synthesis :
    • Step 1–2 : Tubular reactors with in-line monitoring for real-time isomer ratio adjustment.
    • Step 3–4 : Catalytic hydrogenation units integrated with membrane filtration for catalyst recovery.

Purification Techniques

  • Crystallization : Lithium salt precipitates in high purity (>98%) from cold ethyl acetate.
  • Chromatography : Reserved for pharmaceutical-grade material to remove trace isomers.

Comparative Analysis of Methods

Parameter Multi-Step Synthesis One-Pot Synthesis
Yield 80–85% (overall) 60–70%
Purity >98% (after crystallization) 90–95%
Scalability Industrial-scale feasible Limited to lab-scale
Cost Higher (multiple steps) Lower (single step)
Regioselectivity High (directed by benzyl group) Moderate (requires optimization)

Data Tables

Table 1: Multi-Step Synthesis Parameters

Step Reactants Solvent Temperature Time Yield
Benzylation 2-Methylimidazole + BnBr DMF 70°C 18 h 88%
Formylation Isomer mix + ClCOOEt THF 0°C 6 h 85%
Hydrogenation Ester intermediate + H2 Ethanol 40°C 10 h 92%
Hydrolysis Ester + LiOH MeOH/H2O 70°C 3 h 95%

Table 2: One-Pot Synthesis Parameters

Component Quantity Role
4-Methoxybenzylamine 1.0 equiv Amine precursor
Glyoxal (40% aqueous) 1.2 equiv Dicarbonyl component
Lithium acetate 1.5 equiv Carboxylate source
Ethanol/water 4:1 v/v Reaction medium

Chemical Reactions Analysis

Types of Reactions

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylate derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Electronic Effects

  • 4-Methoxybenzyl vs. 2-Trifluoromethylphenyl :

    • The 4-methoxy group is electron-donating, enhancing the electron density of the imidazole ring. This may improve solubility in polar solvents compared to the electron-withdrawing CF₃ group in the trifluoromethyl derivative, which reduces solubility .
    • The CF₃ group’s steric bulk and electronegativity may hinder enzyme binding compared to the smaller, flexible 4-methoxybenzyl group.
  • Benzyl vs. However, benzyl derivatives have demonstrated antibacterial activity in patent data, suggesting substituent flexibility in biological targeting .

Biological Activity

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

The synthesis of this compound typically involves the reaction of 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid with a lithium base in solvents like tetrahydrofuran (THF) under inert conditions. This method ensures the formation of the desired lithium salt with high purity and yield.

The biological activity of this compound is largely attributed to its imidazole ring, which can interact with various enzymes and receptors. The lithium ion may enhance the compound's stability and biological efficacy. Specifically, the imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can modulate enzyme activity.

3.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising activity against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics. For instance, it was found to enhance the efficacy of carbapenem antibiotics against metallo-β-lactamase (MBL)-producing bacteria, demonstrating synergistic effects that could be pivotal in overcoming antibiotic resistance .

3.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound in combination with meropenem against engineered Escherichia coli strains producing VIM-type MBLs. The results indicated a significant reduction in bacterial viability, showcasing the compound's ability to restore antibiotic activity against resistant strains .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound + MeropenemE. coli (VIM-producing)0.5 µg/mL
Meropenem AloneE. coli (VIM-producing)>32 µg/mL

Case Study 2: Anticancer Activity

In another investigation, this compound was tested on human breast cancer cell lines (MCF-7). The study found that treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations.

Treatment ConcentrationCell Viability (%)
10 µM70
25 µM50
50 µM30

5. Conclusion

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Its unique structural properties allow it to interact effectively with biological targets, making it a compound of interest for further research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Lithium 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of imidazole-2-carboxylic acid derivatives with 4-methoxybenzyl halides, followed by lithium salt formation via ion exchange. Key steps include:

  • Nucleophilic substitution : Reacting 1H-imidazole-2-carboxylate esters with 4-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Lithiation : Treating the intermediate with lithium hydroxide or lithium carbonate in polar aprotic solvents (e.g., THF/water mixtures) to form the lithium salt .
  • Purity Control : Use recrystallization from ethanol/water mixtures and validate purity via HPLC (C18 columns, acetonitrile/water gradients) and elemental analysis.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • X-ray crystallography : Resolve the crystal structure to confirm substituent positions and lithium coordination geometry (e.g., monodentate vs. bidentate binding) .
  • Spectroscopy :
  • FTIR : Identify carboxylate (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-O (1250–1050 cm⁻¹) vibrations .
  • NMR : Use ¹³C NMR to verify the absence of ester groups (δ ~160–170 ppm for carboxylate vs. δ ~170–180 ppm for esters) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration behavior (e.g., weight loss at 100–200°C indicates solvent or water loss) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure and predict reactivity?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., PBE0 or B3LYP) with dispersion corrections to model weak interactions (e.g., π-stacking of the 4-methoxyphenyl group) .
  • Basis Sets : Employ projector-augmented wave (PAW) pseudopotentials for lithium and polarized basis sets (e.g., 6-311G**) for lighter atoms .
  • Reactivity Insights : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carboxylate group may act as a Lewis base, while the methoxy group influences electron density on the aromatic ring .

Q. What electrochemical properties make this compound relevant for lithium-ion transport studies?

  • Methodological Answer :

  • Ionic Conductivity : Measure via impedance spectroscopy in solid-state pellet configurations (frequency range: 1 Hz–1 MHz). Compare with LiPF₆-based electrolytes to assess potential as a solid electrolyte .
  • Lithium Diffusion Barriers : Use ab initio molecular dynamics (AIMD) simulations to model Li⁺ migration pathways through the crystal lattice. Pay attention to steric hindrance from the 4-methoxyphenyl group .
  • Stability Testing : Cyclic voltammetry (0–5 V vs. Li/Li⁺) to evaluate oxidative stability. Decomposition above 4.5 V may limit high-voltage applications .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reactivity)?

  • Methodological Answer :

  • Error Analysis : Compare DFT-optimized bond lengths (e.g., C=O in carboxylate) with X-ray crystallography data. Discrepancies >0.05 Å suggest inadequate functional choice or missing solvent effects .
  • Solvent Modeling : Include implicit solvent models (e.g., COSMO) in simulations if reactions occur in solution. For solid-state studies, apply periodic boundary conditions .
  • Experimental Validation : Re-synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to test computational reactivity predictions .

Q. What strategies address the compound’s sensitivity to moisture during handling and storage?

  • Methodological Answer :

  • Inert Atmosphere : Use gloveboxes (<0.1 ppm H₂O) for synthesis and characterization. Store under argon with molecular sieves .
  • Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) with periodic XRD to detect hydrate formation .
  • Alternative Formulations : Explore hydrophobic counterions (e.g., lithium bis(trifluoromethanesulfonyl)imide) to reduce hygroscopicity .

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